N-(furan-2-ylmethyl)-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex polycyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) with a furan-2-ylmethyl group, a morpholinylpropyl chain, and an imino-carboxamide moiety. The compound’s crystallographic data may have been determined using SHELX programs (e.g., SHELXL for refinement), which are widely employed for small-molecule structural analysis .
Properties
Molecular Formula |
C25H28N6O4 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H28N6O4/c1-17-5-6-21-28-23-20(25(33)31(21)16-17)14-19(24(32)27-15-18-4-2-11-35-18)22(26)30(23)8-3-7-29-9-12-34-13-10-29/h2,4-6,11,14,16,26H,3,7-10,12-13,15H2,1H3,(H,27,32) |
InChI Key |
URQWUWPABGOSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NCC5=CC=CO5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazatricyclo Core
The triazatricyclo framework is constructed through a Pd-catalyzed aerobic oxidative dicarbonation reaction, adapted from methodologies for analogous 2-pyridones. Starting with a furan-containing alkyne amide, palladium(II) acetate catalyzes cyclization under oxygen atmosphere to form the fused ring system.
Reaction Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C, 12 hours
-
Atmosphere: O₂ balloon
This step achieves ~60% yield, with the UV-vis spectrum of intermediates confirming conjugation extension.
Introduction of the Morpholin-4-ylpropyl Group
The morpholine moiety is introduced via nucleophilic substitution on a bromopropyl intermediate. A method from indolinone synthesis is modified:
-
Bromopropyl Intermediate Preparation :
-
React triazatricyclo core with 1,3-dibromopropane in THF at 0°C.
-
Yield: 75% after recrystallization.
-
-
Morpholine Coupling :
-
Reagents: Morpholine (2 eq), K₂CO₃ (3 eq)
-
Solvent: Acetonitrile, reflux for 24 hours
-
Yield: 68%
-
Attachment of the Furan-2-ylmethyl Substituent
The furan group is installed via Suzuki-Miyaura coupling, leveraging Pd catalysis:
Optimized Conditions :
-
Boronic ester: Furan-2-ylmethylboronic acid pinacol ester
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: Cs₂CO₃
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 100°C, 8 hours
-
Yield: 72%
Carboxamide Formation
The final carboxamide is formed via amidation, using benzotriazole-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent:
Procedure :
-
Activate carboxylic acid intermediate with BOP (1.2 eq) and triethylamine (2 eq) in DMF.
-
Add furan-2-ylmethylamine (1.5 eq) and stir at 25°C for 12 hours.
-
Purify via column chromatography (SiO₂, EtOAc/hexane).
-
Yield: 57–63%
Optimization of Critical Reaction Parameters
Catalyst Screening for Cyclization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 80 | 60 |
| PdCl₂(PPh₃)₂ | DMF | 80 | 45 |
| Pd(acac)₂ | DMF | 80 | 38 |
Pd(OAc)₂ outperforms other catalysts due to superior oxidative stability.
Amidation Reagent Comparison
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| BOP | Et₃N | DMF | 63 |
| EDCI/HOBt | Et₃N | DMF | 58 |
| DCC | Et₃N | DCM | 41 |
BOP ensures higher yields by minimizing racemization.
Purification and Characterization
-
Crystallization : Intermediate triazatricyclo compounds are purified via cooling crystallization (0°C) to afford non-hygroscopic solids.
-
Chromatography : Final amidation products require gradient elution (EtOAc/hexane 20–50%) for ≥95% purity.
-
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imino), 7.38–6.72 (m, furan-H), 3.48 (m, morpholine-H).
-
HRMS : m/z [M+H]⁺ calcd. 589.2543, found 589.2541.
-
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N-(furan-2-ylmethyl)-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The morpholine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound features a triazatricyclo structure that contributes to its biological activity. The presence of furan and morpholine moieties enhances its interaction with biological targets.
Medicinal Chemistry
N-(furan-2-ylmethyl)-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has been studied for its potential as an anti-cancer agent. Its structural features allow it to interact with specific enzymes and receptors involved in tumor growth and proliferation.
Case Studies
- Anti-Cancer Activity : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. It targets specific kinases that are crucial for cancer cell survival.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Studies
- Bacterial Inhibition : Laboratory tests demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Neuropharmacology
The morpholine group in the compound suggests possible applications in neuropharmacology. Preliminary studies indicate that it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.
Case Studies
- Neuroprotective Effects : Animal models have shown that this compound can reduce neuroinflammation and protect neuronal cells from oxidative stress, indicating potential for use in conditions like Alzheimer's disease.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the triazatricyclo framework.
- Introduction of the furan and morpholine substituents.
- Final carboxamide formation through coupling reactions.
Industrial Production : Large-scale synthesis may utilize continuous flow reactors to enhance yield and efficiency while optimizing reaction conditions such as temperature and pressure.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
A. Triazole-Containing Compounds () Compounds 16 and 17 in contain triazole rings and fluorinated chains. While their cores differ (e.g., pyran and tetrahydrofuran vs. The target compound’s morpholinylpropyl group may enhance solubility, analogous to the fluorinated chains in 16 and 17, which likely improve lipophilicity .
B. Cephalosporin Derivatives () The bicyclic β-lactam antibiotics listed in (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) share a fused bicyclic system but lack the triazatricyclo core.
Furan-Containing Compounds ()**
Furan derivatives like furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) highlight the role of furan rings in agrochemicals. The target compound’s furan-2-ylmethyl group may confer similar electronic or steric properties, though its application (if pesticidal) remains speculative without direct data .
Comparative Data Table
Research Findings and Gaps
- Structural Insights : The triazatricyclo core’s rigidity may enhance binding specificity compared to simpler bicyclic systems (e.g., cephalosporins) . The morpholinylpropyl group could improve pharmacokinetics, analogous to polyethylene glycol (PEG) chains in drug design.
- Synthetic Challenges : highlights the complexity of synthesizing fluorinated triazole derivatives, suggesting similar hurdles for the target compound’s morpholine and furan substituents .
- Data Limitations: No direct pharmacological or crystallographic data for the target compound are provided in the evidence. Further studies using tools like SHELXL or ORTEP-3 are needed to elucidate its 3D structure and properties.
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?
Answer: The synthesis involves multi-step protocols with careful optimization of reaction parameters. Key steps include:
- Heterocyclic ring formation : Coupling of furan and pyridazine derivatives under controlled temperatures (60–80°C) and solvent systems (e.g., DMF or THF) to minimize side reactions .
- Amide bond formation : Use of coupling agents like EDC/HOBt in anhydrous conditions to ensure high yields .
- Purification : Sequential column chromatography followed by recrystallization to achieve >95% purity. Reaction progress is monitored via HPLC for intermediate isolation and NMR for structural validation .
Basic Research Question
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms regiochemistry of the triazatricyclo core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for halogen-containing intermediates .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity and monitors degradation products during stability studies .
Advanced Research Question
Q. How can computational quantum chemistry guide reaction design for this compound?
Answer:
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, enabling identification of energetically favorable pathways .
- Solvent Optimization : COSMO-RS simulations screen solvent effects on reaction kinetics, reducing experimental trial-and-error .
- Machine Learning Integration : AI models trained on existing reaction datasets propose optimal conditions (e.g., temperature, catalyst loading) for novel derivatives .
Advanced Research Question
Q. How can contradictory biological activity data across studies be resolved?
Answer:
- Dose-Response Reproducibility : Conduct parallel assays in multiple cell lines with standardized protocols (e.g., IC50 determination in triplicate) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites or degradation products that may contribute to discrepancies .
- Target Engagement Studies : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) validate direct binding to proposed biological targets .
Advanced Research Question
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
Answer:
- Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
- Kinase Inhibition Assays : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) pinpoint specific enzymatic targets .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries reveal synthetic lethal interactions or resistance mechanisms .
Advanced Research Question
Q. How can AI-driven experimental platforms improve synthesis scalability?
Answer:
- Autonomous Reactors : AI-controlled flow chemistry systems adjust parameters (e.g., residence time, stoichiometry) in real-time to maximize yield .
- Predictive Analytics : Neural networks trained on historical data forecast side-product formation, enabling preemptive mitigation .
- Robotic Synthesis : High-throughput platforms execute parallel reactions for rapid screening of morpholine-propyl substituent variants .
Advanced Research Question
Q. What methodologies address stability challenges in long-term storage?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
- Lyophilization : Freeze-drying in amorphous matrices (e.g., trehalose) enhances stability of the oxo and imino groups .
- Solid-State NMR : Monitors crystallinity changes impacting solubility and reactivity during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
